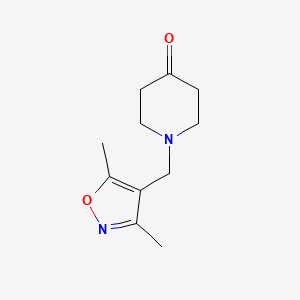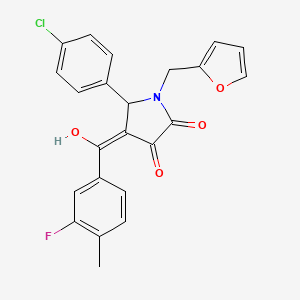![molecular formula C14H9F3N2O2S B15207514 Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyrrolo[3,2-b]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .
Aplicaciones Científicas De Investigación
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the trifluoromethyl and thiophene groups.
2-(benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a simple thiophene ring.
Propiedades
Fórmula molecular |
C14H9F3N2O2S |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3 |
Clave InChI |
XOOJTMRONISBSU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


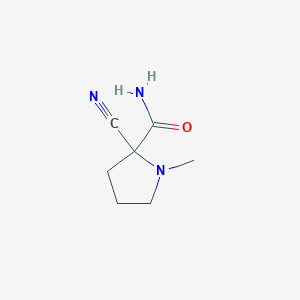
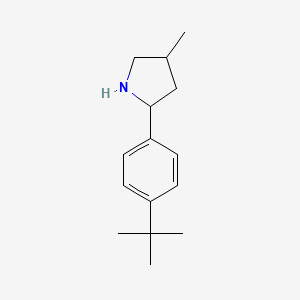

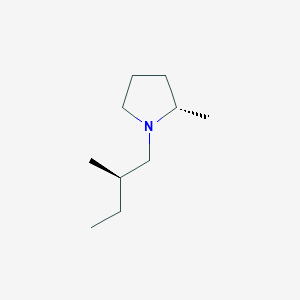
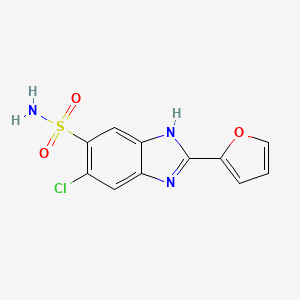
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
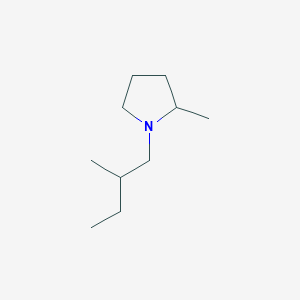
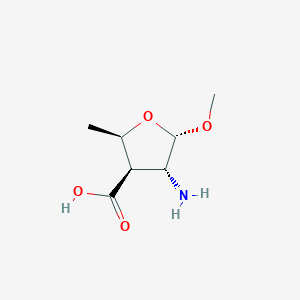
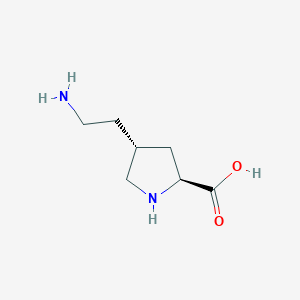

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
